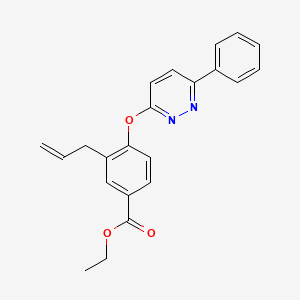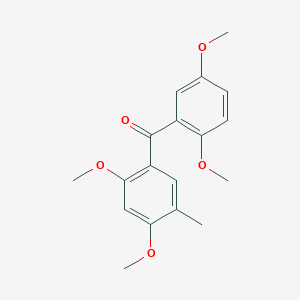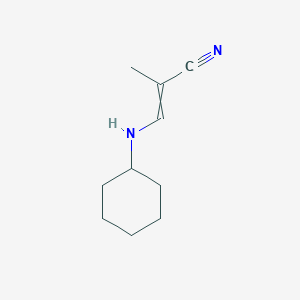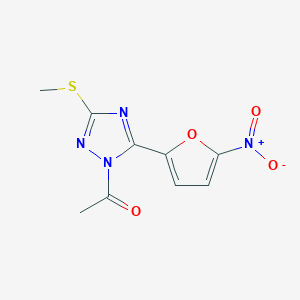![molecular formula C23H30N2 B14589453 1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine CAS No. 61456-49-3](/img/structure/B14589453.png)
1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to two piperidine rings via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine typically involves the reaction of 4-bromomethylbiphenyl with piperidine under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: The piperidine rings can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while alkylation would introduce alkyl groups onto the piperidine rings.
Scientific Research Applications
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its structural features.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group can engage in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]diethylamine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dimorpholine
Uniqueness
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is unique due to its specific combination of a biphenyl group and two piperidine rings. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
61456-49-3 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2 |
InChI Key |
IIHZXTWUVCJJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
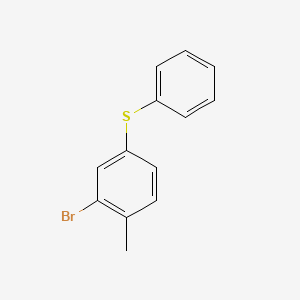
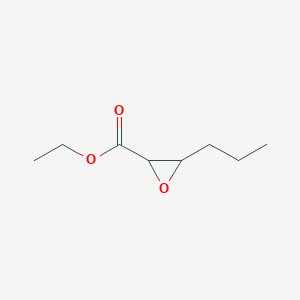
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)

